IAG-10
Description
IAG-10 is an indole-aminoglycoside (IAG) derivative developed as a selective inhibitor of human DNA polymerase kappa (hpolκ), a translesion synthesis (TLS) enzyme critical for bypassing DNA damage during replication . Structurally, this compound binds to a unique groove formed between the finger, little finger, and N-clasp domains of hpolκ, disrupting its interaction with DNA and inhibiting polymerase activity . This mechanism is distinct from other TLS polymerase inhibitors, as it targets hpolκ’s dimerization-dependent DNA binding rather than nucleotide insertion kinetics .
It also increases replication mutation frequency in alkylation-damaged DNA, suggesting a role in modulating genomic instability in cancer .
Properties
Molecular Formula |
C21H16ClN5O |
|---|---|
Molecular Weight |
389.843 |
IUPAC Name |
(E)-2-((1-(1-Naphthoyl)-5-chloro-1H-indol-3-yl)methylene)hydrazine-1-carboximidamide |
InChI |
InChI=1S/C21H16ClN5O/c22-15-8-9-19-18(10-15)14(11-25-26-21(23)24)12-27(19)20(28)17-7-3-5-13-4-1-2-6-16(13)17/h1-12H,(H4,23,24,26)/b25-11+ |
InChI Key |
IUYFNTCHMIWIGR-OPEKNORGSA-N |
SMILES |
N=C(N/N=C/C1=CN(C(C2=C3C=CC=CC3=CC=C2)=O)C4=C1C=C(Cl)C=C4)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IAG-10; IAG 10; IAG10 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
IAG-10’s selectivity and mechanism distinguish it from other TLS polymerase inhibitors. Below is a comparative analysis with structurally or functionally related compounds:
IBA-32 (Indole-Benzamide-32)
- Target Specificity : IBA-32 inhibits hpolη via competitive binding to its DNA template, altering nucleotide selectivity . In contrast, this compound disrupts hpolκ’s DNA binding by destabilizing its N-clasp domain .
Potency :
Compound Target IC₅₀ (μM) DNA Concentration (nM) This compound hpolκ 7.2–8.9 25–50 This compound hpolη 14.3–22.5 2–50 IBA-32 hpolη 18.4 50 - Cellular Effects : IBA-32 broadly inhibits TLS activity, while this compound’s effects are hpolκ-dependent, as shown in HAP-1 cell models .
Candesartan Cilexetil and MK-886
- Mechanism: These compounds non-selectively inhibit hpolκ but also target other TLS polymerases (e.g., polζ) .
Selectivity Ratio :
Compound hpolκ:hpolη Inhibition Ratio This compound ~30:1 Candesartan ~5:1 MK-886 ~3:1 - Therapeutic Potential: Unlike this compound, candesartan and MK-886 lack specificity in enhancing TMZ efficacy, limiting their clinical utility .
Structural Analogues (e.g., Polβ Inhibitors)
- Binding Sites : Polβ inhibitors (e.g., NSC-666715) target the polymerase active site, whereas this compound binds to hpolκ’s regulatory domains .
Enzyme Family Selectivity :
Compound hpolκ Inhibition (%) hpolβ Inhibition (%) This compound ~90 <10 NSC-666715 <20 ~85
Key Research Findings
Cellular Validation : In hpolκ-proficient HAP-1 cells, this compound increases methyl methanesulfonate (MMS)-induced mutation frequency by 3.5-fold (p < 0.001), confirming its role in exacerbating replication stress .
Structural Basis: Molecular docking reveals this compound occupies a hydrophobic pocket in hpolκ, displacing residues (e.g., Phe-49, Arg507) critical for DNA minor groove interactions .
Tables
Table 1. Comparative IC₅₀ Values of this compound and IBA-32
| Polymerase | This compound IC₅₀ (μM) | IBA-32 IC₅₀ (μM) | |
|---|---|---|---|
| hpolκ | 7.2–8.9 | N/A | |
| hpolη | 14.3–22.5 | 18.4 |
Table 2. Selectivity Ratios of TLS Inhibitors
| Compound | hpolκ:hpolη Ratio |
|---|---|
| This compound | 30:1 |
| Candesartan | 5:1 |
| MK-886 | 3:1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
